Ethyl 2-((3-iodo-5-nitropyridin-4-YL)amino)acetate
Overview
Description
Scientific Research Applications
Anticancer Research
Ethyl 2-((3-iodo-5-nitropyridin-4-yl)amino)acetate has been studied for its potential in anticancer applications. Research has shown that derivatives of this compound, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, may impact the proliferation and mitotic index of cultured L1210 cells and affect the survival of mice bearing P388 leukemia (Temple et al., 1983). Further structure-activity studies with related pyridine derivatives have suggested that these compounds are precursors to active antimitotic agents, influencing DNA and RNA synthesis (Temple et al., 1992).
Synthesis and Chemical Reactions
The compound has been used in the synthesis of various chemical structures. For instance, it has been involved in the preparation of amino and mercaptopyridine derivatives, which are subsequently used to synthesize various carbamates (Temple et al., 1989). Its derivatives have also been utilized in the facile synthesis of amino-azaoxindole derivatives (Tzvetkov & Müller, 2012).
Herbicidal Activities
This compound has been explored for its herbicidal properties. A study on the synthesis and herbicidal activities of novel derivatives of this compound showed promising results against barnyard grass and rape, indicating its potential as a lead compound in weed control (Xu et al., 2017).
Photophysical Properties
The compound's derivatives have been studied for their spectral-fluorescent properties, revealing correlations with chemical structures and potential applications in photophysical studies (Ershov et al., 2019).
Properties
IUPAC Name |
ethyl 2-[(3-iodo-5-nitropyridin-4-yl)amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN3O4/c1-2-17-8(14)5-12-9-6(10)3-11-4-7(9)13(15)16/h3-4H,2,5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAFTSDJJUMCJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=C(C=NC=C1[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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